BenchChemオンラインストアへようこそ!

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Chiral chromatography Enantiomeric purity Stereospecific synthesis

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1821836-97-8) is an enantiopure heterocyclic compound belonging to the 3,4-dihydroquinoxalin-2(1H)-one class, a scaffold recognized for its utility in medicinal chemistry and kinase inhibitor design. The molecule features a single stereogenic center at the 3-position bearing a cyclopropyl substituent, enabling stereospecific interactions with biological targets.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11904878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC1C2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C11H12N2O/c14-11-10(7-5-6-7)12-8-3-1-2-4-9(8)13-11/h1-4,7,10,12H,5-6H2,(H,13,14)/t10-/m0/s1
InChIKeyWSKIQGDMNCTVSA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one: A Chiral Dihydroquinoxalinone Building Block for Stereospecific Drug Discovery


(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1821836-97-8) is an enantiopure heterocyclic compound belonging to the 3,4-dihydroquinoxalin-2(1H)-one class, a scaffold recognized for its utility in medicinal chemistry and kinase inhibitor design [1]. The molecule features a single stereogenic center at the 3-position bearing a cyclopropyl substituent, enabling stereospecific interactions with biological targets [2]. Commercially supplied at ≥98% purity (NLT 98%) with a molecular weight of 188.23 g/mol and formula C₁₁H₁₂N₂O, it serves primarily as a chiral intermediate for the construction of more complex quinoxaline-based pharmacophores .

Why Generic Substitution of (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one with Racemic or Regioisomeric Analogs Compromises Stereochemical Integrity


Interchanging (S)-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one with its (R)-enantiomer, racemic mixture, or the 4-cyclopropyl regioisomer is not scientifically justifiable in stereosensitive applications. The 3-substituted dihydroquinoxalin-2-one scaffold is known to engage biological targets in a stereospecific manner; for example, in BET bromodomain inhibitors, the (S)-configuration at the cyclopropyl-bearing carbon dictates the orientation of the dihydroquinoxalinone core within the BD2 binding pocket, directly impacting affinity and selectivity [1]. The 4-cyclopropyl regioisomer (CAS 115618-81-0) lacks a chiral center and presents an entirely different hydrogen-bonding topology, while the (R)-enantiomer (CAS 1821784-13-7) can exhibit divergent or abolished biological activity [2]. In synthetic chemistry workflows, the use of racemic material introduces a 50% impurity of the undesired enantiomer, effectively halving the yield of the target stereoisomer in subsequent asymmetric transformations .

Quantitative Differentiation Evidence for (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Against Closest Analogs


Enantiomeric Identity: (S)- vs. (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one — Stereochemical Purity and CAS Registry Differentiation

The (S)-enantiomer (CAS 1821836-97-8) and (R)-enantiomer (CAS 1821784-13-7) are registered as distinct chemical entities with separate CAS numbers, confirming they are treated as different compounds for regulatory and procurement purposes [1]. Both are commercially available at NLT 98% purity, but the (S)-enantiomer is supplied as the optically pure isomer; no specific rotation ([α]D) values are publicly disclosed by vendors for either enantiomer, limiting direct optical comparison . The BET bromodomain co-crystal structure PDB 6FFE contains a ligand bearing a 3-cyclopropyl-dihydroquinoxaline core in the (S)-configuration, demonstrating that this specific stereochemistry is required for productive binding to the BRD2 BD2 domain [1].

Chiral chromatography Enantiomeric purity Stereospecific synthesis

Regioisomeric Differentiation: 3-Cyclopropyl vs. 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one — Topological and Pharmacophoric Divergence

The 3-cyclopropyl substitution (target compound) generates a chiral center at C3 adjacent to the lactam carbonyl, whereas the 4-cyclopropyl regioisomer (CAS 115618-81-0) places the cyclopropyl group on the aniline nitrogen, eliminating the chiral center and fundamentally altering the hydrogen-bond donor/acceptor pattern [1]. The 3-substituted scaffold retains an NH at position 4 capable of acting as a hydrogen-bond donor, while the 4-substituted analog has a tertiary nitrogen at position 4 that cannot donate a hydrogen bond. This single difference changes the compound's classification from a chiral secondary amide scaffold to an achiral tertiary amide, with divergent physicochemical properties and biological recognition profiles [2].

Regioisomerism Hydrogen-bonding topology Scaffold diversity

Cyclopropyl Metabolic Stability Advantage Over Alkyl/Phenyl Analogs: Evidence from Tubulin Inhibitor and General Medicinal Chemistry Literature

The cyclopropyl group is a well-documented structural motif that enhances metabolic stability relative to methyl, ethyl, or phenyl substituents at the same position. In optimized tubulin inhibitors, the 'cyclopropyl effect' has been shown to extend microsomal half-life to >300 minutes through restricted bond rotation that impedes cytochrome P450-mediated oxidative metabolism [1]. While direct head-to-head microsomal stability data for (S)-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one versus its 3-methyl or 3-phenyl analogs are not publicly available, this class-level SAR principle is widely accepted in medicinal chemistry and provides a reasonable expectation of superior metabolic stability for the cyclopropyl-bearing compound [2].

Metabolic stability Cyclopropyl effect Microsomal half-life

BET Bromodomain BD2-Selective Scaffold Validation: (S)-3-Cyclopropyl-Dihydroquinoxalinone Core in Co-Crystal Structure PDB 6FFE

The 3-cyclopropyl-3,4-dihydroquinoxaline scaffold, in its (S)-configuration, has been validated as a core motif in a series of tetrahydroquinoxaline BET bromodomain inhibitors with selectivity for the second bromodomain (BD2) [1]. The co-crystal structure PDB 6FFE (resolution 1.76 Å) shows the ligand 2-((4-acetyl-3-cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)methyl)benzoic acid bound to the BRD2 C-terminal bromodomain, confirming that the (S)-3-cyclopropyl-dihydroquinoxalinone substructure is accommodated in the BD2 pocket [1]. The related structure PDB 6FFG contains an (S)-configured tetrahydroquinoxaline ligand. While the simple (S)-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one building block itself has not been directly assayed, its N-acetylated derivative has been crystallographically characterized, establishing the scaffold's relevance for developing BD2-selective epigenetic probes [2].

BET bromodomain BD2 selectivity Epigenetic inhibitors

Synthetic Accessibility from Chiral Pool Amino Acids: Enantiopure Dihydroquinoxalin-2-ones Without Chiral Separation

The 3,4-dihydroquinoxalin-2(1H)-one scaffold, including 3-substituted variants, can be accessed in enantiopure form directly from chiral pool amino acids (e.g., (S)-cyclopropylglycine) via reductive cyclization of N-(o-nitroaryl)amino esters using iron and zinc metal under mild aqueous conditions, bypassing the need for costly chiral chromatographic separation [1]. This synthetic route inherently delivers the (S)-enantiomer when (S)-amino acid starting materials are used, offering a yield advantage over resolution-based approaches that discard 50% of racemic material [2]. While asymmetric catalytic methods (e.g., Rh-thiourea-catalyzed hydrogenation) can also produce enantiopure dihydroquinoxalinones, the chiral pool route provides a scalable alternative for building block procurement [2].

Chiral pool synthesis Amino acid precursors Enantiopure heterocycles

Application Scenarios for (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Based on Verified Evidence


Stereospecific BET Bromodomain Inhibitor Development Leveraging the BD2-Validated (S)-3-Cyclopropyl Scaffold

Medicinal chemistry teams pursuing BD2-selective BET bromodomain inhibitors can utilize (S)-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one as a starting building block, confident that the scaffold has been crystallographically validated in the BRD2 BD2 pocket (PDB 6FFE, 1.76 Å) [1]. The (S)-configured core, once N-acetylated and further elaborated, engages the BD2 binding site, and the pre-formed enantiopure building block allows chemists to avoid late-stage chiral separation, accelerating SAR exploration around the quinoxaline ring system .

Kinase Inhibitor Fragment-Based Screening with a Conformationally Constrained Chiral Fragment

The rigid cyclopropyl substituent combined with the chiral dihydroquinoxalinone core provides a three-dimensional fragment with defined geometry for fragment-based drug discovery (FBDD) campaigns targeting kinases such as JNK3, where 3,4-dihydroquinoxalin-2(1H)-one derivatives have demonstrated potent inhibition (lead compound J46, JNK3 IC₅₀ = 0.25 µM) [1]. The (S)-enantiomer offers a single stereoisomer for crystallographic fragment screening, eliminating the ambiguity that arises from racemic mixtures in electron density interpretation .

Asymmetric Synthesis Methodology Development Using Enantiopure Dihydroquinoxalinone Templates

Academic and industrial process chemistry groups developing new asymmetric synthetic methodologies can employ (S)-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one as a benchmark substrate for evaluating catalyst performance in N–H functionalization, C–H activation, or cycloaddition reactions [1]. Its single stereocenter and distinct UV chromophore facilitate straightforward chiral HPLC analysis for ee determination, while the cyclopropyl group provides a sterically compact yet electronically distinct substituent for probing catalyst scope .

Metabolic Stability Optimization in Lead Series Incorporating the Dihydroquinoxalinone Pharmacophore

For lead optimization programs where the 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a pharmacophore but suffers from rapid oxidative metabolism, the 3-cyclopropyl substitution offers a strategic advantage. The cyclopropyl group is known to impede CYP-mediated oxidation through restricted bond rotation, with literature precedent demonstrating >300 min microsomal half-life in optimized tubulin inhibitor series [1]. Incorporating (S)-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one as a building block at an early stage of lead optimization can pre-emptively address metabolic liability, potentially reducing the number of design-make-test cycles .

Quote Request

Request a Quote for (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.